Quinidine sulfate salt dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

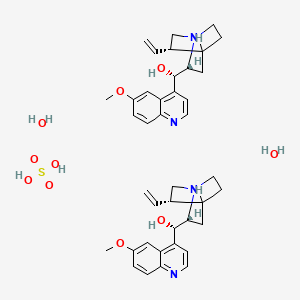

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C40H54N4O10S |

|---|---|

Molecular Weight |

782.9 g/mol |

IUPAC Name |

(S)-[(2R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrate |

InChI |

InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14?,19-,20+;;;/m11.../s1 |

InChI Key |

ZHNFLHYOFXQIOW-WFTMRWCJSA-N |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@H]4C=C)O.O.O.OS(=O)(=O)O |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O |

Origin of Product |

United States |

Historical and Foundational Research Context of Quinidine Sulfate Salt Dihydrate

Early Discovery and Isolation of Cinchona Alkaloids

The story of quinidine (B1679956) is intrinsically linked to the history of the Cinchona tree, native to the Andean mountain forests of South America. nih.gov For centuries, the bark of this tree, known locally as "quina-quina," was used by indigenous populations to treat fevers. youtube.comyoutube.com Jesuit missionaries introduced cinchona bark to Europe in the 17th century as a remedy for malaria. nih.govyoutube.comnih.gov

The early use of cinchona bark was based on empirical observations of its effectiveness. It wasn't until the early 19th century that scientists began to isolate the active compounds responsible for its medicinal properties. In 1820, French chemists Pierre Pelletier and Joseph Caventou successfully isolated quinine (B1679958) from the bark of the "yellow" cinchona, which was recognized as being more potent against malaria. youtube.comceon.rs This achievement is often considered a pivotal moment in the birth of the modern pharmaceutical industry. ceon.rs Following the isolation of quinine, other related alkaloids were discovered within the cinchona bark, including quinidine, cinchonine (B1669041), and cinchonidine (B190817). ceon.rstandfonline.com The first isolation of quinidine is credited to Henry and Delondre in 1833. tandfonline.com Van Heijningen later isolated it in 1849, naming it 'beta-chinin'. tandfonline.com

The isolation of these alkaloids allowed for more precise dosing and a quantitative assessment of the bark's quality. ceon.rs One of the earliest clinical trials, conducted between 1866 and 1868, evaluated the effectiveness of all four major Cinchona alkaloids and found them to have comparable efficacy against malaria. tandfonline.com

Evolution of Research Perspectives on Quinidine as a Chinchona Alkaloid

Initially, quinidine was considered a byproduct of quinine production. tandfonline.com However, research soon began to reveal its own unique properties and potential applications. In 1853, Louis Pasteur demonstrated that what was then known as quinidine was actually a mixture of two distinct alkaloids, and he purified quinidine ('chinidine') as a specific isomer of quinine based on its crystalline form. tandfonline.com

A significant shift in the research perspective on quinidine occurred in the early 20th century. While quinine had become the dominant treatment for malaria, particularly after the shift in supply from South American to Javan Cinchona bark which had a higher quinine content, researchers began to investigate the other Cinchona alkaloids more closely. tandfonline.com A pivotal moment came in 1914 when Wenckebach first reported the effect of quinidine on cardiac function. tandfonline.com This was followed by Walter Frey's systematic study in 1918, which found that quinidine was more effective than quinine in converting atrial fibrillation to a normal sinus rhythm. tandfonline.com This discovery established quinidine as the first antiarrhythmic drug. drugbank.comnih.gov

The recognition of quinidine's antiarrhythmic properties led to a new avenue of research, distinct from its antimalarial origins. This repurposing of quinidine for cardiac conditions illustrates a key theme in the history of pharmacology: the discovery of new therapeutic uses for existing compounds. tandfonline.com

Comparative Academic Studies of Quinidine and its Stereoisomer, Quinine

Quinidine and quinine are diastereomers, meaning they have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms. tandfonline.comwikipedia.org This stereochemical difference, though subtle, results in distinct biological activities, a phenomenon that has been the subject of numerous academic studies.

One of the most significant distinctions lies in their effects on cardiac electrophysiology. As established by Frey's research, quinidine is a more potent antiarrhythmic agent than quinine. tandfonline.com It is classified as a Class IA antiarrhythmic agent, primarily working by blocking the fast inward sodium current in cardiac cells. drugbank.comwikipedia.org This action prolongs the action potential duration and the QT interval. wikipedia.org

Conversely, studies have shown that quinine is a more potent inhibitor of the hepatic uptake of certain drugs, such as digoxin (B3395198) and ouabain, than quinidine. nih.govrug.nl This stereoselective difference in drug interactions highlights the importance of stereochemistry in pharmacology. nih.gov Further research has also demonstrated that quinidine, but not quinine, is a potent inhibitor of the in vivo oxidation of debrisoquine, a drug used to assess metabolic pathways. nih.gov

The differing biological activities of these stereoisomers have been instrumental in advancing the field of stereochemistry and have been highlighted in the scientific background for the Nobel Prize in Chemistry. tandfonline.com Their ability to produce enantiomeric products has been successfully utilized in asymmetric catalysis. tandfonline.com

Interactive Data Tables

Physicochemical Properties of Quinidine Sulfate (B86663) Salt Dihydrate

| Property | Value | Source |

| Molecular Formula | C₄₀H₄₈N₄O₄ · H₂SO₄ · 2H₂O | pgkb.orgfip.orgsigmaaldrich.com |

| Molecular Weight | 782.96 g/mol | pgkb.orgnih.gov |

| Appearance | Fine, needle-like, white crystals or a fine, white powder | pgkb.orgchemicalbook.com |

| Melting Point | 212-214 °C (decomposes) | chemicalbook.com |

| Solubility | Slightly soluble in water, soluble in alcohol and chloroform, insoluble in ether | pgkb.orgchemicalbook.com |

| Specific Rotation [α]D²⁰ | +260° to +270° (c=5, in dilute HCl) | chemicalbook.com |

Key Cinchona Alkaloids

| Alkaloid | Key Historical Note | Source |

| Quinine | Isolated in 1820; became the primary treatment for malaria. | ceon.rstandfonline.com |

| Quinidine | First isolated in 1833; later identified as a potent antiarrhythmic agent. | tandfonline.com |

| Cinchonine | One of the four major alkaloids found to be effective against malaria in early trials. | tandfonline.com |

| Cinchonidine | One of the four major alkaloids found to be effective against malaria in early trials. | tandfonline.com |

Mechanistic Pharmacology and Cellular Biology of Quinidine Sulfate Salt Dihydrate

Ion Channel Modulation by Quinidine (B1679956) Sulfate (B86663) Salt Dihydrate

Quinidine sulfate salt dihydrate's primary pharmacological action is the modulation of ion channels, which is central to its antiarrhythmic properties. patsnap.com It dampens the excitability of cardiac muscle by blocking both sodium and potassium currents across the cell membrane. nih.gov

Potassium Channel Inhibition Mechanisms

Quinidine is a known potassium channel blocker. sigmaaldrich.com This inhibition prolongs the repolarization phase (phase 3) of the cardiac action potential, which in turn increases the refractory period of cardiac cells. patsnap.com This extended refractory period helps to prevent premature electrical impulses that can trigger arrhythmias. patsnap.com

Research has identified quinidine as a blocker of several types of potassium channels, including IKr, IKs, and Kv1.4, and Kv4.2. rndsystems.comdrugbank.com The inhibitory concentration (IC50) of quinidine for K+ channels has been reported to be 19.9 μM. medchemexpress.com This blockade of potassium currents contributes to the prolongation of the action potential duration. drugbank.com

Sodium Channel Modulation Mechanisms

This compound is classified as a Class IA antiarrhythmic agent due to its significant effects on sodium channels. sigmaaldrich.comwikipedia.org It primarily works by blocking the fast inward sodium current (INa), which is responsible for the rapid depolarization (phase 0) of the cardiac action potential. wikipedia.orgpgkb.org This blockade slows the rate of rise of the action potential, leading to a decrease in conduction velocity. patsnap.com

The blocking effect of quinidine on sodium channels is "use-dependent," meaning the block is more pronounced at higher heart rates. wikipedia.org By depressing the rapid inward depolarizing sodium current, quinidine slows phase-0 depolarization and reduces the amplitude of the action potential without affecting the resting potential. pgkb.org It has been utilized in studies to investigate its impact on the phosphorylation and mutations of the cardiac sodium channel Nav1.5. sigmaaldrich.com Furthermore, quinidine's modulation of the late sodium current is a factor in both its proarrhythmic and antiarrhythmic effects. rndsystems.com

Enzyme and Receptor Interaction Profiles

Cytochrome P450 Isozyme Inhibition Characterization

Quinidine is a potent inhibitor of the cytochrome P450 enzyme CYP2D6. wikipedia.org This inhibition is a key factor in many drug-drug interactions, as CYP2D6 is responsible for the metabolism of a wide range of medications. While its inhibitory action on CYP2D6 is most prominent, the broader selectivity and potency across other CYP isozymes such as CYP3A4, CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2E1 have been a subject of research to fully characterize its metabolic interaction profile.

Interaction with Heme Polymerase in Plasmodium Species

In its role as an antimalarial agent, quinidine targets the intra-erythrocytic stage of the Plasmodium parasite. nih.govpgkb.org It is believed to function by accumulating in the parasite's food vacuole and interfering with the detoxification of heme, a byproduct of hemoglobin digestion. nih.govnih.gov Specifically, quinidine is thought to inhibit the activity of heme polymerase, the enzyme responsible for converting toxic free heme into an inert crystalline polymer called hemozoin. nih.gov This inhibition leads to the accumulation of cytotoxic heme, which ultimately kills the parasite. nih.gov While effective against Plasmodium vivax and P. malariae, it is not gametocidal to P. falciparum. pgkb.org

Modulation of Muscarinic and Alpha-Adrenergic Neurotransmission

Quinidine also exhibits anticholinergic and alpha-adrenergic blocking properties. nih.govnih.gov It acts as an antagonist at both muscarinic and alpha-adrenergic receptors. nih.gov This blockade can lead to an increase in the sinus rate in many patients, despite its primary antiarrhythmic effects. pgkb.org The alpha-adrenergic antagonism occurs peripherally. drugbank.com

Interactive Data Table: Summary of Quinidine's Mechanistic Targets

| Target Class | Specific Target | Primary Effect |

| Ion Channels | Potassium Channels (e.g., IKr, IKs) | Inhibition, Prolongation of Action Potential |

| Sodium Channels (e.g., Nav1.5) | Inhibition, Decreased Depolarization Rate | |

| Enzymes | Cytochrome P450 (CYP2D6) | Potent Inhibition |

| Heme Polymerase (Plasmodium) | Inhibition, Antimalarial Action | |

| Receptors | Muscarinic Receptors | Antagonism (Anticholinergic) |

| Alpha-Adrenergic Receptors | Antagonism |

Sigma-1 Receptor Agonism and NMDA Receptor Antagonism

Quinidine, in addition to its well-known antiarrhythmic and antimalarial properties, exhibits complex interactions with neurotransmitter systems in the brain. Specifically, it is involved in modulating the activity of sigma-1 (σ1) receptors and N-methyl-D-aspartate (NMDA) receptors. The combination of dextromethorphan (B48470) and quinidine has been developed to leverage these properties for the treatment of pseudobulbar affect (PBA), a condition characterized by uncontrollable episodes of laughing or crying. ontosight.ainih.gov

Dextromethorphan, a primary component in this combination therapy, acts as a sigma-1 receptor agonist and an NMDA receptor antagonist. ontosight.ainih.gov The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface and is implicated in various cellular functions, including the modulation of ion channels and neurotransmitter systems. nih.govresearchgate.netmdpi.com Agonism at the sigma-1 receptor is thought to contribute to neuroprotective effects. mdpi.comnih.gov

Simultaneously, dextromethorphan's antagonism of NMDA receptors is a key mechanism. nih.gov The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and neuronal communication. nih.gov Quinidine's role in this context is primarily as a potent inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme. ontosight.aiwikipedia.org This inhibition significantly slows the metabolism of dextromethorphan, thereby increasing its bioavailability and prolonging its effects, allowing for therapeutic efficacy at lower doses of dextromethorphan. nih.govnih.gov While the precise mechanism of action in treating PBA is not fully elucidated, it is believed to involve the combined effects of sigma-1 receptor agonism and NMDA receptor antagonism by dextromethorphan, potentiated by quinidine. wikipedia.orgnih.govresearchgate.net

Effects on Pseudocholinesterase Activity

Quinidine has been shown to have a significant inhibitory effect on pseudocholinesterase (also known as butyrylcholinesterase) activity. nih.govnih.govnih.gov Pseudocholinesterase is an enzyme synthesized in the liver and found in the plasma that is responsible for the hydrolysis of certain exogenous choline (B1196258) esters, most notably the muscle relaxant succinylcholine (B1214915) and the local anesthetic procaine. medscape.com

Studies have demonstrated that quinidine, at therapeutic concentrations used for treating cardiac arrhythmias (2 to 5 µg/mL), can inhibit pseudocholinesterase activity by 60% to 70%. nih.gov This inhibition is a direct action on the enzyme. The clinical implication of this effect is a potential prolongation of the neuromuscular blockade induced by succinylcholine in patients receiving quinidine. nih.govnih.gov This interaction necessitates caution when administering drugs metabolized by pseudocholinesterase to patients being treated with quinidine.

| Quinidine Concentration (µg/mL) | Mean Pseudocholinesterase Activity (U/mL) ± SD | Percentage Inhibition |

| 0 (Control) | 0.67 ± 0.11 | 0% |

| 0.5 | 0.48 ± 0.09 | ~28% |

| 1.0 | 0.38 ± 0.09 | ~43% |

| 2.0 | 0.29 ± 0.10 | ~57% |

| 5.0 | 0.19 ± 0.09 | ~72% |

Data derived from a study on plasma from pregnant women. nih.gov

Preclinical Anti-Parasitic Action Mechanisms

Intra-Erythrocytic Schizonticidal Activity against Plasmodium Species

Quinidine is a potent and rapidly acting schizonticide, targeting the asexual, intra-erythrocytic stages of all species of Plasmodium that cause malaria in humans. nih.govdrugs.comnih.gov Its primary therapeutic effect in malaria is derived from its ability to kill the parasites within the red blood cells, thus interrupting the cycle of infection that leads to clinical illness. nih.govdrugs.com

The activity of quinidine is directed against the mature trophozoite and schizont forms of the parasite. It has little to no effect on the sporozoite or pre-erythrocytic (liver) stages of the parasite's life cycle. drugs.com While quinidine is gametocidal for Plasmodium vivax and Plasmodium malariae, it does not have a significant effect on the gametocytes of Plasmodium falciparum, the most virulent species. drugs.comdrugbank.com In vitro studies have consistently demonstrated the effectiveness of quinidine against various strains of P. falciparum, including those resistant to other antimalarial drugs like chloroquine. scielo.br The schizonticidal action of quinidine is crucial for clearing parasitemia and achieving clinical cure in patients with malaria. drugs.comnih.gov

Interference with Plasmodium Heme Metabolism and Hemozoin Formation

A central mechanism of quinidine's anti-parasitic action is its interference with the detoxification of heme within the Plasmodium parasite. nih.govwikipedia.orgnih.gov During its intra-erythrocytic stage, the parasite digests the host's hemoglobin to obtain essential amino acids. nih.gov This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline pigment called hemozoin (also known as β-hematin). wikipedia.orgnih.govpnas.org

Quinidine, being a weak base, accumulates to high concentrations within the acidic food vacuole of the parasite, the site of hemoglobin digestion and hemozoin formation. nih.govnih.gov Here, it is thought to bind to heme, forming a complex that prevents the heme from being incorporated into the growing hemozoin crystal. nih.govnih.gov This inhibition of heme polymerase activity leads to the accumulation of cytotoxic free heme within the parasite. nih.govwikipedia.org The buildup of free heme is detrimental to the parasite, causing oxidative damage to membranes, proteins, and other vital components, ultimately leading to cell death. nih.gov Studies have shown that quinoline (B57606) drugs like quinidine can inhibit hemozoin formation, leading to an increase in free hemin (B1673052) which promotes peroxidative reactions and inhibits crucial enzymes like cysteine proteases. nih.gov

| Quinoline Drug | Potency as β-hematin Inhibitor |

| Chloroquine | High |

| Quinacrine | High |

| Amodiaquine | High |

| Quinidine | Moderate |

| Quinine (B1679958) | Moderate |

| Mefloquine | Moderate |

Relative potency based on in vitro studies. nih.gov

Inhibition of Nucleic Acid and Protein Synthesis in Parasitic Organisms

In addition to its effects on heme metabolism, quinidine and related quinoline compounds are believed to exert their anti-parasitic effects by inhibiting nucleic acid and protein synthesis in Plasmodium species. wikipedia.org While the precise mechanisms are not fully resolved, in vitro studies suggest that these compounds can interfere with the parasite's ability to replicate its DNA and synthesize essential proteins. wikipedia.org

Glycolysis Inhibition in Plasmodium falciparum

In vitro studies have indicated that quinoline antimalarial drugs, including the class to which quinidine belongs, can inhibit glycolysis in Plasmodium falciparum. wikipedia.org The parasite, particularly during its asexual blood stage, has a high metabolic rate and relies heavily on glycolysis for its energy production (ATP).

The inhibition of this central metabolic pathway would severely compromise the parasite's energy supply, hindering all energy-dependent processes necessary for its survival and replication. wikipedia.org This action, in concert with the disruption of heme detoxification and macromolecule synthesis, contributes to the multi-faceted anti-parasitic activity of quinidine.

Cellular Responses to this compound in In Vitro Models

The cellular response to quinidine, a natural cinchona alkaloid, has been a subject of investigation in various cancer cell lines, revealing its potential as an anticancer agent. The following sections detail the cytotoxic effects and the mechanisms of programmed cell death induced by this compound.

Cytotoxicity Studies in Specific Cell Lines (e.g., MES-SA cells)

Quinidine's cytotoxic effects have been evaluated in uterine sarcoma cell lines, including the drug-sensitive MES-SA cell line and its multidrug-resistant (MDR) counterpart, MES-SA/Dx5. The MDR phenotype in MES-SA/Dx5 cells is primarily attributed to the overexpression of P-glycoprotein (P-gp), an efflux pump that reduces intracellular drug accumulation.

Research on cinchona alkaloids, the class of compounds to which quinidine belongs, has provided insights into their cytotoxic potential. While direct studies on this compound are limited, data on the parent compound, quinine, and related derivatives offer valuable information. In a study examining a series of cinchona alkaloid organocatalysts, quinine demonstrated half-maximal growth inhibition (IC50) values in the micromolar range against both MES-SA and the multidrug-resistant MES-SA/Dx5 cell lines. nih.gov

Interestingly, quinine and a related compound, didehydroquinine, showed slightly increased toxicity against the multidrug-resistant Dx5 cells. nih.gov This suggests a potential to overcome or bypass the resistance mechanisms present in these cells. Further studies have highlighted that quinidine can significantly enhance the cytotoxicity of conventional chemotherapeutic agents like paclitaxel (B517696) in the P-gp-positive MES-SA/Dx5 cells, but not in the P-gp-negative MES-SA cells. nih.gov This potentiation of cytotoxicity is attributed to quinidine's ability to inhibit the P-gp efflux pump, thereby increasing the intracellular concentration of the co-administered anticancer drug. nih.gov

Table 1: Cytotoxicity of Cinchona Alkaloids in MES-SA and MES-SA/Dx5 Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Quinine & other cinchona alcohols | MES-SA | 47-111 |

| Quinine & other cinchona alcohols | MES-SA/Dx5 | 47-111 |

| Cinchona amines and squaramides | MES-SA | 1.3-21 |

| Cinchona amines and squaramides | MES-SA/Dx5 | 1.3-21 |

Data sourced from a study on cinchona alkaloid organocatalysts. nih.gov

Mechanisms of Apoptosis Induction

Quinidine has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through multiple mechanisms. In breast cancer cells (MCF-7), quinidine triggers apoptosis in a manner that is dependent on the tumor suppressor protein p53. nih.gov The process is preceded by cell cycle arrest in the G1 phase and cellular differentiation. nih.gov

Further investigation into the apoptotic pathway has revealed that quinoline derivatives, including quinidine, can activate both the intrinsic and extrinsic pathways of apoptosis. One study on a quinoline derivative, PQ1, in breast cancer cells demonstrated the activation of both caspase-9 (a key initiator of the intrinsic, or mitochondrial, pathway) and caspase-8 (a key initiator of the extrinsic pathway). nih.gov The intrinsic pathway is often initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9. The extrinsic pathway is triggered by external signals through death receptors on the cell surface.

In the context of the multidrug-resistant MES-SA/Dx5 uterine sarcoma cells, quinidine, when used in combination with paclitaxel, was found to enhance apoptosis. nih.gov This synergistic effect was evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of caspase-3, both of which are hallmark events in the execution phase of apoptosis. nih.gov The study also noted an increase in the sub-G1 apoptotic population, further confirming the induction of programmed cell death. nih.gov

Table 2: Key Molecular Events in Quinidine-Induced Apoptosis

| Cell Line | Key Apoptotic Events |

|---|---|

| MCF-7 (Breast Cancer) | p53-dependent apoptosis, G1 cell cycle arrest |

| T47D (Breast Cancer) | Activation of caspase-8 and caspase-9 |

| MES-SA/Dx5 (Uterine Sarcoma) | Cleavage of PARP, activation of caspase-3 (in combination with paclitaxel) |

Data compiled from studies on quinidine and its derivatives. nih.govnih.govnih.gov

Pharmacokinetic and Metabolic Research in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Physiologically-based pharmacokinetic (PBPK) modeling is a valuable tool for mechanistically evaluating the ADME processes of quinidine (B1679956). nih.gov Such models are instrumental in forecasting complex interaction scenarios. nih.gov

Characterization of Hepatic First-Pass Metabolism

Quinidine is subject to a rapid first-pass metabolism. caymanchem.com In preclinical models, such as the rat isolated perfused liver preparation, the disposition of quinidine has been studied to understand its metabolic pathways. fda.gov For instance, studies in dogs and rats have been used to investigate the first-pass metabolism of various compounds, providing a comparative framework for understanding hepatic extraction. nih.govnih.gov While not directly studying quinidine, research on the contraceptive steroid ethinyl estradiol (B170435) in dogs and rats demonstrated extensive first-pass metabolism, with findings indicating that in rats, 40% of the drug is metabolized by the gut wall and 79% by the liver after intraduodenal administration. nih.gov Similarly, studies with nizatidine (B1679011) showed a negligible first-pass effect in dogs but a slight effect in rats, highlighting species-specific differences in hepatic metabolism. nih.gov

The effect of conditions like malaria infection on the disposition of quinidine has been assessed in the rat isolated perfused liver preparation, providing insights into how disease states can alter its first-pass metabolism. fda.gov

Identification and Quantitative Analysis of Quinidine Metabolites (e.g., 3-hydroxyquinidine)

One of the primary active metabolites of quinidine is (3S)-hydroxyquinidine. caymanchem.com The formation of this metabolite is a key step in quinidine's biotransformation. caymanchem.com The area under the serum concentration vs. time curve (AUC) for 3-hydroxyquinidine (B22111) has been shown to be greater at steady state compared to after a single dose, indicating its accumulation with repeated administration. nih.govnih.gov

The metabolism of quinidine to 3-hydroxyquinidine is primarily catalyzed by the cytochrome P450 (CYP) isoform CYP3A4. caymanchem.comresearchgate.net Other isoforms like CYP2C9, CYP2E1, and CYP3A5 are also involved, but CYP3A4 is the most active in this specific hydroxylation reaction. caymanchem.com In vitro studies using human liver microsomes have established that the (3S)-3-hydroxylation of quinidine serves as a specific marker for CYP3A4 activity. caymanchem.com A parent-metabolite model for quinidine, which includes 3-hydroxyquinidine, has been developed and incorporates its further metabolism by CYP3A4. nih.gov

Preclinical research in isolated rat hearts has demonstrated that (3S)-hydroxyquinidine is pharmacologically active, preventing ventricular fibrillation and tachycardia in a dose-dependent manner. caymanchem.com

Pharmacokinetic Parameters of Quinidine and 3-hydroxyquinidine

| Parameter | Single Dose | Steady State | p-value |

| Quinidine Oral Clearance (ml min-1 kg-1) | 7.6 +/- 1.9 | 4.8 +/- 2.0 | < 0.05 |

| Quinidine Renal Clearance (ml min-1 kg-1) | 1.2 +/- 0.3 | 0.63 +/- 0.25 | < 0.005 |

| 3-hydroxyquinidine AUC (mg l-1 h) | 2.0 +/- 0.7 | 3.0 +/- 0.6 | < 0.05 |

| 3-hydroxyquinidine Renal Clearance (ml min-1 kg-1) | 3.0 +/- 1.1 | 1.54 +/- 0.38 | < 0.05 |

Data adapted from a study determining the pharmacokinetics of quinidine and 3-hydroxyquinidine after a single dose and at steady state. nih.gov

Mechanistic Drug-Drug Interaction Studies in Preclinical Systems

Quinidine is a well-established inhibitor of certain metabolic enzymes, leading to significant drug-drug interactions (DDIs). nih.govnih.gov

Inhibition of Cytochrome P450 Enzymes Affecting Co-administered Drug Metabolism

Quinidine is a potent inhibitor of cytochrome P450 2D6 (CYP2D6) and P-glycoprotein (P-gp). nih.govnih.gov Due to its strong inhibitory effects, it is often used as a probe in clinical DDI studies. nih.govnih.gov However, quinidine itself is a substrate for CYP3A4 and P-gp, making it susceptible to interactions with drugs that affect these proteins. nih.govnih.gov

In vitro studies with human liver microsomes have shown that quinidine can stimulate the metabolism of other drugs. For example, it was found to increase the formation of 5-hydroxydiclofenac (B1228188) from diclofenac (B195802) by approximately 6-fold, a reaction catalyzed by CYP3A4. researchgate.net This suggests a complex interaction where quinidine can enhance the metabolism of a co-administered drug through a CYP3A4-mediated mechanism. researchgate.net Further kinetic analysis indicated that the maximum velocity (Vmax) for this reaction increased significantly in the presence of quinidine with little change in the Michaelis-Menten constant (Km). researchgate.net

The inhibitory potential of quinidine and its metabolite, 3-hydroxyquinidine, on CYP2D6 has been quantified with Ki values of 0.017 μmol/L and 2.30 μmol/L, respectively. nih.gov Quinidine also competitively inhibits P-gp with a Ki value of 0.10 μmol/L. nih.gov These data are crucial for developing PBPK models that can predict the extent of DDIs. nih.govnih.gov

Inhibitory Constants (Ki) for Quinidine and its Metabolite

| Compound | Enzyme/Transporter | Ki (μmol/L) |

| Quinidine | CYP2D6 | 0.017 |

| 3-hydroxyquinidine | CYP2D6 | 2.30 |

| Quinidine | P-gp | 0.10 |

This table presents the competitive inhibition constants (Ki) for quinidine and its primary metabolite against CYP2D6 and P-gp. nih.gov

Solid State Chemistry and Pharmaceutical Crystallography of Quinidine Sulfate Salt Dihydrate

Polymorphism and Pseudopolymorphism of Quinidine (B1679956) Sulfate (B86663) Salt Dihydrate

The ability of a compound to exist in more than one crystalline form is known as polymorphism. These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. Pseudopolymorphism, on the other hand, refers to solvates and hydrates, where solvent molecules (like water) are incorporated into the crystal structure. cas.cz Both polymorphism and pseudopolymorphism can significantly impact the physicochemical properties of a pharmaceutical solid, including its stability, solubility, and dissolution rate.

Identification and Characterization of Anhydrous Polymorphic Forms

Research into the solid-state forms of quinidine sulfate has revealed the existence of multiple polymorphic forms. scirp.orgscirp.org A study involving the recrystallization of a commercial sample of quinidine sulfate from various solvents identified two distinct anhydrous polymorphic forms, designated as Form I and Form II. scirp.orgscirp.org

These forms were characterized using a variety of analytical techniques:

Differential Scanning Calorimetry (DSC): DSC thermograms of Form I and Form II showed endothermic and exothermic events, suggesting that they are metastable forms that can convert to more stable, higher-melting forms. scirp.orgscirp.org

Thermogravimetric Analysis (TGA): TGA scans of these forms did not show any significant mass loss before melting, confirming their anhydrous nature. nih.gov

X-ray Powder Diffraction (XRPD): The XRPD patterns of the desolvated forms provided evidence for the existence of new crystalline phases. scirp.org

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR data also supported the identification of new phases. scirp.org

Scanning Electron Microscopy (SEM): SEM images revealed distinct crystal morphologies for the different forms. The commercial sample (Form O) appeared as acicular crystals, Form I as prismatic crystals, and Form II as acicular crystals with different dimensions. scirp.orgscirp.org

The recrystallization of quinidine sulfate from n-propanol yielded Form I, while isobutyl alcohol produced Form II. scirp.orgscirp.org

Investigation of Solvatomorphism and Hydrate (B1144303) Forms (e.g., dihydrate, other solvates)

In addition to anhydrous polymorphs, quinidine sulfate is known to form solvates, a phenomenon referred to as solvatomorphism. scirp.orgscirp.org The most common hydrate form is the dihydrate , which is the form often referred to in pharmacopeias. fip.org The chemical structure of quinidine sulfate dihydrate indicates a 2:1 salt of quinidine and sulfate, with two water molecules incorporated into the crystal lattice. fip.org

Investigations into the recrystallization of quinidine sulfate from different alcohols have also identified other solvatomorphic forms:

Form III (Pentanol Solvate): Recrystallization from pentanol (B124592) resulted in Form III. scirp.orgscirp.org DSC analysis of Form III showed a broad endothermic peak at 129.6°C, which was associated with a 5.3% mass loss in TGA. scirp.org This corresponds to the removal of 0.5 moles of pentanol per mole of quinidine sulfate, indicating a 2:1 stoichiometry of the drug to the solvent. scirp.org After desolvation, Form III melts at 206.6°C. scirp.org

Form IV (tert-Amyl Alcohol Solvate): Crystallization from tert-amyl alcohol yielded Form IV. scirp.orgscirp.org Similar to Form III, Form IV also exhibited solvatomorphism. scirp.org

The presence of solvent molecules in the crystal lattice of Forms III and IV was further confirmed by FTIR spectroscopy, which showed a shift in the -OH stretching frequency to a lower wavelength, indicating increased hydrogen bonding. scirp.org

Thermodynamic Relationships Between Identified Polymorphic Forms

Understanding the thermodynamic relationship between different solid forms is crucial for determining their relative stability. nih.govresearchgate.net The stability of polymorphs can be either monotropic or enantiotropic. cas.cz In a monotropic system, one form is always more stable than the other at all temperatures below their melting points. In an enantiotropic system, the stability relationship inverts at a specific transition temperature. cas.cz

For quinidine sulfate, the following thermodynamic relationships have been established:

Form I: The low-melting form of Form I (IL) is monotropically related to its high-melting form (IH). scirp.orgscirp.org This means that Form IH is the more stable form at all temperatures.

Form II: In contrast, the low-melting form of Form II (IIL) is enantiotropically related to its high-melting form (IIH). scirp.orgscirp.org This implies that there is a transition temperature at which their relative stability inverts.

The enthalpy of solution, which reflects the energy change upon dissolution, was found to be endothermic for all forms and followed the order: Form O > Form II > Form III > Form I > Form IV. scirp.orgscirp.org This suggests that Form II has the lowest lattice energy and is the least crystalline among the forms studied. scirp.org

Crystal Engineering and Cocrystallization Strategies

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. iqpc.comub.edu This is achieved by controlling the intermolecular interactions within the crystal lattice. Cocrystallization is a specific strategy within crystal engineering that involves combining an active pharmaceutical ingredient (API) with a benign coformer molecule to create a new crystalline solid with improved properties. brieflands.com

Design Principles for Modulating Solid Forms through Intermolecular Interactions (e.g., hydrogen bonding)

The formation of different solid forms of quinidine sulfate is governed by intermolecular interactions, primarily hydrogen bonding. scirp.org The quinidine molecule contains hydrogen bond donors and acceptors, making it amenable to the formation of various crystalline structures through different hydrogen bonding networks. ub.edu

In the case of the solvatomorphic forms (Form III and Form IV), the alcohol molecules are incorporated into the crystal lattice through hydrogen bonds with the quinidine sulfate molecules. scirp.org This is evidenced by the shift in the -OH stretching frequency in the FTIR spectra of these forms. scirp.org The ability to form these hydrogen bonds is a key principle in the design of new solid forms of quinidine sulfate.

Cocrystal Screening and Formation Methodologies

The process of discovering new cocrystals involves screening a variety of potential coformers and crystallization conditions. nih.gov Common methods for cocrystal formation include:

Solution-based methods:

Slow solvent evaporation: This involves dissolving the API and coformer in a suitable solvent and allowing the solvent to evaporate slowly, leading to the crystallization of the cocrystal. nih.gov

Slurry crystallization: This method involves stirring a suspension of the API and coformer in a solvent where they have limited solubility. nih.gov

Antisolvent addition: A solution of the API and coformer is prepared, and an antisolvent (a solvent in which they are poorly soluble) is added to induce crystallization. mdpi.com

Solid-state methods:

Neat grinding: The API and coformer are ground together without any solvent. nih.gov

Liquid-assisted grinding: A small amount of liquid is added during grinding to facilitate the cocrystallization process. nih.gov

While specific cocrystal screening studies for quinidine sulfate are not detailed in the provided search results, the principles of cocrystallization offer a promising avenue for further modifying its solid-state properties. brieflands.com The presence of hydrogen bonding functional groups in the quinidine molecule makes it a suitable candidate for forming cocrystals with a variety of coformers.

Characterization of Quinidine Sulfate Salt Dihydrate Cocrystals

The formation of cocrystals, which are multi-component crystals of an active pharmaceutical ingredient (API) and a coformer, is a prominent strategy for modifying the physicochemical properties of pharmaceutical solids. researchgate.net The characterization of these cocrystals is essential to confirm their formation and to understand their unique properties.

Key characterization techniques include:

Differential Scanning Calorimetry (DSC): This technique is used to observe the thermal behavior of the cocrystal. The formation of a cocrystal is often indicated by a distinct endothermic peak at a different temperature than the individual components. For instance, the successful formation of a ferulic acid-nicotinamide cocrystal was confirmed by a unique W-shaped endothermic profile with peaks at 99.5°C and 128.5°C, differing from the thermal behavior of pure ferulic acid. researchgate.net

Powder X-Ray Diffraction (PXRD): PXRD is a critical tool for identifying new crystalline phases. The diffraction pattern of a cocrystal will be unique compared to the patterns of the API and coformer alone. researchgate.net Distinct peaks in the PXRD pattern can signify the formation of a new crystal lattice. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can provide evidence of intermolecular interactions between the API and the coformer in the cocrystal. researchgate.net Changes in the vibrational frequencies of functional groups, such as the disappearance of an N-H stretch or the emergence of new peaks, can indicate the formation of hydrogen bonds within the cocrystal structure. researchgate.net

Scanning Electron Microscopy (SEM): SEM is utilized to examine the morphology of the crystals. The formation of a cocrystal often results in a different crystal habit (shape) compared to the starting materials. For example, a change from a rectangular shape in the pure API to a sword-like morphology in the cocrystal has been observed. researchgate.net

The selection of the manufacturing method, such as solution crystallization or grinding, can influence the characteristics of the resulting cocrystals and is a crucial aspect of their quality control. nih.gov

Amorphous Solid Forms and Solid-State Transformation Studies

The amorphous state, lacking long-range molecular order, is a key area of investigation in pharmaceuticals due to its potential to enhance the solubility and dissolution rate of poorly water-soluble drugs. tdl.org

Amorphous forms of active pharmaceutical ingredients can be prepared through various methods designed to disrupt the crystalline lattice. Common techniques include:

Spray-Drying: This method involves dissolving the drug and a carrier, often a polymer or amino acid, in a solvent system and then rapidly removing the solvent by spraying the solution into a hot gas stream. researchgate.netnih.gov This technique has been successfully used to prepare co-amorphous systems. researchgate.net

Melt-Quenching: This involves heating the crystalline material above its melting point and then rapidly cooling it to a temperature below its glass transition temperature (Tg), which prevents crystallization.

Mechanical Amorphization (High-Energy Milling): Vibrational ball milling is a common lab-scale method for producing co-amorphous mixtures by subjecting the material to high-energy impacts. researchgate.net

Antisolvent Co-precipitation: This technique involves dissolving the drug in a solvent and then adding an antisolvent to induce rapid precipitation of the amorphous form. nih.gov

Characterization of the resulting amorphous solid is crucial to confirm the absence of crystallinity. This is typically achieved using:

Powder X-Ray Diffraction (PXRD): An amorphous solid will produce a halo pattern, lacking the sharp Bragg peaks characteristic of a crystalline material. elsevierpure.com

Differential Scanning calorimetry (DSC): DSC thermograms of amorphous materials show a characteristic glass transition (Tg) instead of a sharp melting endotherm. elsevierpure.com

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to analyze molecular interactions in the amorphous state. elsevierpure.com

The glass transition temperature (Tg) is a critical parameter for amorphous pharmaceuticals, representing the temperature at which the material transitions from a rigid glassy state to a more mobile, supercooled liquid state. nih.gov Below Tg, molecular mobility is significantly reduced, which is important for the physical stability of the amorphous form. mdpi.com

Key phenomena associated with the glass transition include:

Glass Transition (Tg): This is observed as a step-change in heat capacity in a DSC thermogram. nih.gov For amorphous quinidine, the Tg is approximately 60°C. acs.orgnih.gov

Cold Crystallization: Upon heating an amorphous material above its Tg, it may gain enough molecular mobility to crystallize into a more stable crystalline form. researchgate.net This is observed as an exothermic event in a DSC scan. researchgate.net The tendency for cold crystallization is a measure of the physical instability of the amorphous form. researchgate.net

Influence of Heating Rate: The observed temperatures of both the glass transition and cold crystallization can shift to higher temperatures as the heating rate in a DSC experiment is increased. researchgate.net

Studies on amorphous quinidine have shown that it has a propensity to recrystallize when heated above its glass transition temperature. researchgate.net However, the difference between its Tg and the onset temperature for crystallization (Tc) is about 30 K, which is considered large enough to prevent recrystallization during storage under ambient conditions for extended periods. acs.orgnih.gov

| Parameter | Description | Significance |

| Glass Transition Temperature (Tg) | Temperature of transition from a glassy solid to a supercooled liquid. | A key indicator of the physical stability of an amorphous solid. mdpi.com |

| Cold Crystallization Temperature (Tc) | Temperature at which an amorphous material crystallizes upon heating. | Indicates the propensity of the amorphous form to revert to a crystalline state. researchgate.net |

| Heating Rate | The rate at which the temperature is increased during analysis. | Affects the observed temperatures of thermal events like Tg and Tc. researchgate.net |

Amorphous materials are in a non-equilibrium state and will spontaneously, over time, relax towards the more stable supercooled liquid state. kinampark.com This process, known as structural relaxation or physical aging, involves changes in the material's properties as it is stored below its glass transition temperature. kinampark.com

Key aspects of structural relaxation and physical aging include:

Enthalpy Relaxation: As an amorphous material ages, its enthalpy decreases as it moves towards a lower energy state. kinampark.com This can be measured by techniques like DSC. researchgate.net

Changes in Physical Properties: Physical aging can lead to a decrease in toughness, impact strength, and compliance. researchgate.net

Molecular Mobility: Structural relaxation is a consequence of molecular mobility in the glassy state. kinampark.com The rate of relaxation is closely tied to the stability of the amorphous material. kinampark.com

Relaxation Dynamics: The dynamics of structural relaxation in glassy states can be complex, often exhibiting non-exponential decay and different aging regimes. researchgate.net The Kohlrausch-Williams-Watts (KWW) model is often used to describe the kinetics of this process. kinampark.com

In amorphous quinidine, a well-defined secondary relaxation (γ relaxation) has been observed below the Tg, with an apparent activation energy of 53.8 kJ/mol. acs.orgnih.gov This relaxation is attributed to the intramolecular rotation of the CH(OH)C9H14N end group. acs.orgnih.gov Understanding these relaxation processes is crucial for predicting the long-term stability of amorphous quinidine. acs.orgnih.gov

| Phenomenon | Description | Impact on Amorphous State |

| Structural Relaxation | The process by which a glassy material moves towards its equilibrium supercooled liquid state. kinampark.com | Leads to changes in thermodynamic properties (e.g., decreased enthalpy) and physical properties. kinampark.comresearchgate.net |

| Physical Aging | The time-dependent changes in the properties of a glassy material stored below its Tg. kinampark.com | Can affect the performance and stability of the amorphous pharmaceutical. researchgate.net |

| Molecular Relaxations (α, β, γ) | Different modes of molecular motion occurring in the amorphous state. | Influence the overall relaxation behavior and stability of the material. acs.orgnih.gov |

Influence of Crystallization Conditions on Solid Form Outcomes

The solid form of a pharmaceutical, whether it be a specific polymorph or a solvate, can be significantly influenced by the conditions under which it is crystallized.

The choice of solvent is a critical factor in determining the outcome of a crystallization process, influencing both which polymorphic form is produced and whether a solvate (a crystal form containing solvent molecules) is formed. bohrium.com

The influence of the solvent system is multifaceted:

Solubility: The rate of solvent-mediated polymorphic transformation is generally higher in solvents where the compound has a higher solubility. nih.gov The driving force for this transformation is the solubility difference between the polymorphs. mdpi.com

Solute-Solvent Interactions: The strength and nature of interactions between the solute and solvent molecules, such as hydrogen bonding, can play a crucial role. nih.govmdpi.com Stronger solute-solvent interactions can sometimes hinder the nucleation and growth of a particular crystal form, thereby slowing down the transformation rate. mdpi.com

Conformational Effects: The distribution of different conformers (spatial arrangements of the molecule) of the API in solution can be influenced by the solvent, which in turn can affect the structure of molecular clusters and the subsequent crystallization process. bohrium.comresearchgate.net

Therefore, a systematic investigation of various solvent systems is essential for mapping the polymorphic and solvate landscape of a drug substance like quinidine sulfate to identify and control the desired solid form. bohrium.com

Effects of Nucleation Kinetics on Crystal Form Selection

The kinetic aspects of crystallization play a pivotal role in determining which polymorphic or solvated form of a compound is produced. While a particular crystal form may be the most thermodynamically stable, kinetic factors can favor the formation of a metastable form.

Cooling Rates: The rate at which a saturated solution is cooled can have a profound impact on the resulting crystal form. Rapid cooling generally leads to a high level of supersaturation, which is the driving force for nucleation. atlantis-press.com Under such conditions, the nucleation rate may surpass the crystal growth rate, often resulting in the formation of smaller crystals and potentially favoring the crystallization of a metastable polymorph. atlantis-press.com Conversely, slow cooling allows for a more controlled, lower level of supersaturation, which typically promotes crystal growth over nucleation, leading to larger crystals and often the thermodynamically most stable form. atlantis-press.com For instance, in studies of other pharmaceutical compounds, linear and controlled cooling modes have been shown to yield larger crystals compared to natural (fast) cooling. atlantis-press.com

Supersaturation: Supersaturation is a key determinant of both nucleation and crystal growth rates. The level of supersaturation can directly influence the selection of the polymorphic form. It is a general principle that at low supersaturation levels, crystal growth is often the dominant mechanism, which can lead to the formation of the stable polymorph. At high supersaturation levels, nucleation tends to dominate, which can result in the formation of metastable polymorphs. mdpi.com This is because the energy barrier for the nucleation of a metastable form is often lower than that of the stable form, and high supersaturation provides the necessary driving force to overcome this smaller barrier.

Agitation: Agitation, or stirring, of the crystallization medium influences mass and heat transfer, thereby affecting the homogeneity of supersaturation throughout the crystallizer. atlantis-press.com Increased agitation can enhance the rate of secondary nucleation, where new crystals are formed from existing ones, leading to a smaller average crystal size. atlantis-press.com The effect of agitation on polymorphic selection can be complex. By influencing the local supersaturation at the crystal surface and the distribution of nuclei, agitation can tip the balance towards the formation of either a stable or a metastable form. In some systems, agitation can promote the transformation of a metastable form to a more stable one.

Hypothetical Influence of Nucleation Kinetics on Quinidine Sulfate Dihydrate Crystal Forms

Based on established crystallographic principles, a hypothetical scenario for the impact of nucleation kinetics on quinidine sulfate dihydrate crystallization can be constructed. The following interactive table illustrates the potential outcomes.

| Nucleation Parameter | Condition | Expected Primary Mechanism | Potential Crystal Form Outcome |

| Cooling Rate | Slow | Crystal Growth | Larger crystals, potentially the thermodynamically stable form. |

| Rapid | Nucleation | Smaller crystals, potentially a metastable polymorph. | |

| Supersaturation | Low | Crystal Growth | Favors the formation of the stable polymorph. |

| High | Nucleation | Favors the formation of a metastable polymorph. | |

| Agitation | Low | - | May lead to larger, less uniform crystals. |

| High | Secondary Nucleation | Smaller, more uniform crystals; may promote polymorphic transformation. |

Detailed Research Findings from Analogous Systems:

Studies on other pharmaceutical compounds provide valuable insights that can be extrapolated to understand the potential behavior of quinidine sulfate dihydrate.

Sulfathiazole (B1682510): Research on sulfathiazole has shown that temperature cycling, which involves periods of heating (dissolution) and cooling (growth), can be used to control crystal size and polymorphic purity. This technique can eliminate undesired polymorphs that may have nucleated, ensuring the final product is of the desired crystal form. researchgate.net

Potassium Sulfate: In the crystallization of potassium sulfate, it was observed that both the supersaturation ratio and the nucleation temperature are pivotal in regulating the crystallization process. The particle size was found to increase with both increasing supersaturation and temperature. mdpi.com

The control of nucleation kinetics is a powerful tool in solid-state chemistry to selectively crystallize a desired form of a pharmaceutical compound. Although specific published research on the effects of cooling rates, supersaturation, and agitation on the crystal form selection of this compound is limited, the principles derived from general crystallization theory and studies on analogous compounds provide a clear indication of their critical role. Further experimental investigation is necessary to fully characterize the polymorphic landscape of quinidine sulfate dihydrate and to establish precise kinetic parameters for the selective crystallization of its different solid forms.

Advanced Analytical and Spectroscopic Characterization Methodologies

Thermal Analysis Techniques for Solid-State Characterization

Thermal analysis techniques are pivotal in characterizing the solid-state properties of Quinidine (B1679956) sulfate (B86663) dihydrate, offering insights into its polymorphism, solvation, and kinetic stability.

Differential Scanning Calorimetry (DSC) in Polymorph and Amorphous Content Analysis

Differential Scanning Calorimetry (DSC) is a powerful tool for investigating the polymorphic behavior and quantifying the amorphous content of pharmaceutical materials like Quinidine sulfate. tainstruments.comshimadzu.com Different polymorphic forms of a compound possess distinct melting points and heats of fusion, which can be detected by DSC. shimadzu.com The thermal behavior of a substance, as observed through DSC, can be complex, revealing both endothermic (melting) and exothermic (crystallization) transitions upon heating. tainstruments.com This is indicative of a less stable form converting to a more stable one. tainstruments.com

For instance, studies on the related compound quinine (B1679958) sulphate have shown the existence of multiple crystalline forms, including polymorphs and solvatomorphs. scirp.orgresearchgate.net DSC thermograms of these forms display unique endo/exo events that signify the transformation of metastable, lower-melting forms into more stable, higher-melting forms. scirp.orgresearchgate.net The presence of amorphous content can be identified by the glass transition (Tg) event in a DSC scan. tainstruments.com Quantification of amorphous material is often possible by measuring the heat of crystallization (ΔHc) upon heating the sample above its Tg, as the amorphous portion will crystallize. tainstruments.com The ratio of the measured ΔHc to the known heat of crystallization for the fully amorphous material can be used to calculate the percentage of amorphous content. tainstruments.com However, for materials that degrade at elevated temperatures, inducing crystallization at lower temperatures is necessary. tainstruments.com

Thermogravimetric Analysis (TGA) for Quantifying Solvation/Hydration

Thermogravimetric Analysis (TGA) is an essential technique for determining the amount of solvent or water present in a crystal lattice. In the case of Quinidine sulfate dihydrate, TGA can precisely quantify the water of hydration. The analysis involves heating the sample at a controlled rate and measuring the change in mass as a function of temperature.

For hydrated compounds like Quinidine sulfate dihydrate, TGA curves will show a distinct mass loss corresponding to the dehydration process. Research on the analogous compound, quinine sulphate, has demonstrated that TGA can reveal mass loss prior to melting, indicating the presence of solvatomorphism. scirp.orgresearchgate.net The temperature at which this desolvation occurs can also provide information about the strength of the solvent binding within the crystal lattice; higher desolvation temperatures suggest tightly bound solvent molecules. scirp.org

Fast Scanning Calorimetry for Glass Transition and Cold Crystallization Kinetics

Fast Scanning Calorimetry (FSC) is an advanced thermal analysis technique that allows for ultra-high heating and cooling rates, making it particularly useful for studying phenomena that are inaccessible with conventional DSC. researchgate.net This is especially relevant for investigating the glass transition of amorphous materials and the kinetics of cold crystallization. nih.govresearchgate.net

When a substance is vitrified (made amorphous), it exhibits a glass transition, which is the reversible transition from a hard, glassy state to a more rubbery state. FSC can accurately measure the glass transition temperature (Tg). Following the glass transition upon heating, the supercooled liquid may undergo cold crystallization, an exothermic process where the amorphous material crystallizes. researchgate.net

The kinetics of nonisothermal crystallization of amorphous quinidine have been studied by performing DSC scans at various heating rates. researchgate.net It was observed that both the glass transition and the exothermic peak of cold-crystallization shift to higher temperatures as the heating rate increases. researchgate.net FSC, with its even faster scan rates (up to 500°C min-1), can effectively provide a 'snapshot' of the sample's form at the beginning of the experiment, inhibiting interconversions between polymorphic forms that might occur during slower conventional DSC scans. europeanpharmaceuticalreview.com This allows for the direct measurement of thermodynamic parameters of metastable forms. europeanpharmaceuticalreview.com

X-ray Diffraction Techniques

X-ray diffraction methods are indispensable for the definitive characterization of the crystalline state of Quinidine sulfate dihydrate, providing information on crystal form, purity, and the precise arrangement of atoms in the crystal lattice.

X-ray Powder Diffractometry (XRPD) for Crystal Form Identification and Purity Assessment

X-ray Powder Diffractometry (XRPD) is a fundamental technique for the identification and purity assessment of crystalline pharmaceutical solids. Each crystalline form of a compound produces a unique diffraction pattern, acting as a fingerprint for that specific form.

For Quinidine sulfate dihydrate, XRPD is used to confirm its crystalline identity and to detect the presence of any other crystalline forms or amorphous content. Studies on the related quinine sulphate have shown that different polymorphs and solvatomorphs exhibit distinct XRPD patterns with peaks at different 2θ angles. scirp.orgresearchgate.net For example, one form of quinine sulphate showed characteristic peaks at 2θ values of 9.45˚, 18.75˚, and 19.38˚. researchgate.net The presence of new peaks in an XRPD pattern can indicate the formation of a new crystalline phase. scirp.org Conversely, the absence of sharp peaks and the presence of a broad halo in the diffractogram would signify a largely amorphous sample. researchgate.net

The following table presents characteristic XRPD peaks for a form of quinine sulphate, illustrating the type of data obtained from this technique.

| 2θ Angle (°) |

| 6.19 |

| 9.42 |

| 14.20 |

| 16.20 |

| 17.47 |

| 18.50 |

| 19.45 |

| 22.20 |

| 25.50 |

| 26.00 |

| 27.30 |

| 27.53 |

| 30.50 |

| Data derived from a study on a specific polymorph of quinine sulphate and is for illustrative purposes. scirp.org |

Single Crystal X-ray Diffraction for Definitive Structural Elucidation

While specific SCXRD data for Quinidine sulfate dihydrate was not found in the provided search results, the technique is the gold standard for unequivocally determining the crystal structure of any new polymorphic or solvatomorphic form. nih.gov This detailed structural information is crucial for understanding the physicochemical properties of the solid state and for establishing structure-property relationships.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying the functional groups of quinidine sulfate dihydrate.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and investigate the solid-state properties of pharmaceutical compounds like quinidine sulfate dihydrate. researchgate.net The infrared spectrum of a molecule provides a unique fingerprint, with absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

The FTIR spectrum of quinidine sulfate dihydrate exhibits characteristic absorption bands that confirm the presence of its key functional groups. For instance, the broad band observed in the 3500-3200 cm⁻¹ region is indicative of the O-H stretching vibration from the alcohol group and the water of hydration. libretexts.org The C-O stretching vibration typically appears in the 1260-1050 cm⁻¹ range. libretexts.org Aromatic C-H stretching vibrations are also present.

Beyond simple functional group identification, FTIR is a valuable tool for distinguishing between different polymorphic forms of a drug substance. researchgate.net Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physicochemical properties. researchgate.net Differences in the crystal lattice can lead to subtle but measurable shifts in the vibrational frequencies of the functional groups, which are detectable by FTIR. researchgate.netnih.gov For example, variations in hydrogen bonding patterns between polymorphs can significantly alter the position and shape of the O-H and N-H stretching bands. While specific studies on quinidine sulfate dihydrate polymorphs using FTIR are not extensively detailed in the provided results, the principles of using FTIR for polymorphic distinction are well-established for other pharmaceutical compounds. researchgate.netnih.govscirp.org

Table 1: Characteristic FTIR Absorption Bands for Functional Groups in Quinidine Sulfate Dihydrate

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol and Water) | 3500-3200 (broad) libretexts.org |

| C-H Stretch (Aromatic) | ~3100-3000 |

| C-H Stretch (Aliphatic) | ~3000-2850 libretexts.org |

| C=C Stretch (Aromatic) | ~1680-1640 |

| C-O Stretch | 1260-1050 libretexts.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. For quinidine sulfate dihydrate, ¹H NMR and ¹³C NMR are instrumental in confirming its molecular structure and assessing its purity. chemicalbook.comfip.org

The ¹H NMR spectrum of quinidine sulfate dihydrate displays a series of signals corresponding to the different protons in the molecule. chemicalbook.com The chemical shift, integration, and multiplicity of these signals provide a wealth of structural information. For example, the aromatic protons of the quinoline (B57606) ring system typically resonate in the downfield region of the spectrum, while the aliphatic protons of the quinuclidine (B89598) ring and the ethyl group appear at higher field strengths. chemicalbook.com Specific assignments can be made for each proton, confirming the connectivity and stereochemistry of the molecule. chemicalbook.com

NMR spectroscopy can also be used to determine the purity of a quinidine sulfate dihydrate sample. The presence of impurities, such as related alkaloids or residual solvents, can be detected by the appearance of additional signals in the NMR spectrum. fip.org By comparing the integrals of the signals from the main compound to those of the impurities, a quantitative assessment of purity can be made.

Table 2: Representative ¹H NMR Chemical Shifts for Quinidine Sulfate Dihydrate

| Proton Environment | Approximate Chemical Shift (ppm) |

| Aromatic Protons (Quinoline Ring) | 7.1 - 8.7 chemicalbook.com |

| Vinylic Protons | 5.1 - 6.0 chemicalbook.com |

| Methoxy (B1213986) Protons (-OCH₃) | ~3.9 chemicalbook.com |

| Aliphatic Protons (Quinuclidine Ring) | 1.5 - 3.5 chemicalbook.com |

| Ethyl Protons (-CH₂CH₃) | 0.8 - 1.7 chemicalbook.com |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. chemicalbook.com

Raman spectroscopy is a vibrational spectroscopic technique that provides information complementary to FTIR. It is particularly useful for analyzing the solid-state characteristics of pharmaceuticals and for obtaining a unique molecular fingerprint. nih.govnih.gov The Raman spectrum of quinidine sulfate dihydrate, like its FTIR spectrum, is characterized by a series of bands that correspond to specific molecular vibrations. chemicalbook.com

A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds and its ability to be used with aqueous samples with minimal interference from water. This makes it a powerful tool for in-situ analysis and for studying solid dosage forms. nih.gov The fingerprint region of the Raman spectrum is particularly rich in information and can be used to unambiguously identify quinidine sulfate dihydrate. nih.gov

For solid-state analysis, Raman spectroscopy can be used to differentiate between polymorphs, solvates, and amorphous forms of a drug. nih.gov The subtle changes in molecular conformation and intermolecular interactions that occur in different solid forms lead to distinct Raman spectra. nih.gov For instance, the symmetric stretching mode of the quinoline ring in quinine, a closely related compound, is highly sensitive to its local chemical environment. nih.gov This sensitivity can be exploited to probe interactions in the solid state.

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are essential for the separation, quantification, and identification of quinidine sulfate dihydrate and its related substances.

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for the assay and purity determination of drug substances. nih.gov The United States Pharmacopeia (USP) provides a detailed HPLC method for the analysis of quinidine sulfate. pharmacopeia.cn This method typically employs a reversed-phase column, such as an octadecylsilanized silica (B1680970) gel (C18) column, and a mobile phase consisting of a mixture of an aqueous buffer, acetonitrile, and other modifiers to achieve optimal separation. pharmacopeia.cnpmda.go.jp

The assay of quinidine sulfate dihydrate by HPLC involves the precise measurement of the peak area of the main component in a sample and comparing it to that of a reference standard. pharmacopeia.cn This allows for the accurate determination of the drug's potency. Purity determination involves the separation and quantification of any impurities present in the sample. pharmacopeia.cn The USP method specifies limits for related substances, such as dihydroquinidine (B8771983) sulfate. pharmacopeia.cnpmda.go.jp The resolution between the quinidine peak and the peaks of potential impurities is a critical parameter in the validation of the HPLC method. pharmacopeia.cn

Table 3: Typical HPLC Parameters for Quinidine Sulfate Analysis

| Parameter | Typical Conditions |

| Column | Octadecylsilanized silica gel (e.g., C18) pharmacopeia.cnpmda.go.jp |

| Mobile Phase | Mixture of water, acetonitrile, methanesulfonic acid, and diethylamine (B46881) pharmacopeia.cn |

| Detector | UV absorption at 235 nm pharmacopeia.cnpmda.go.jp |

| Flow Rate | Adjusted to achieve a specific retention time for quinidine pmda.go.jp |

| Temperature | Room temperature or controlled (e.g., 25°C) pmda.go.jp |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a highly sensitive and selective technique that combines the superior separation power of UPLC with the mass-analyzing capabilities of a mass spectrometer. farmaciajournal.comnih.gov This powerful combination is invaluable for the profiling of metabolites and the characterization of adducts of quinidine. farmaciajournal.comfrontiersin.org

In drug metabolism studies, UPLC-MS is used to separate and identify the various metabolites of quinidine that are formed in the body. frontiersin.orgnih.gov The high resolution of UPLC allows for the separation of closely related metabolites, while the mass spectrometer provides accurate mass measurements, which are crucial for determining the elemental composition of the metabolites. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the metabolite ions, providing structural information that aids in their identification. farmaciajournal.comnih.gov

UPLC-MS is also employed in the characterization of adducts, which are formed when a drug or its metabolite covalently binds to a biological macromolecule. The high sensitivity of the technique is essential for detecting these often low-abundance species. By analyzing the mass of the adduct, it is possible to identify the drug-related moiety and the site of adduction on the macromolecule.

Advanced Microscopy for Morphological Analysis (e.g., Scanning Electron Microscopy for crystal habit)

The crystalline form of quinidine sulfate dihydrate is integral to its physical and chemical properties. Literature describes the salt as crystallizing from water in the form of fine, needle-like, white crystals. chemicalbook.comchemicalbook.com This needle-like or acicular crystal habit is a key morphological characteristic.

While specific Scanning Electron Microscopy (SEM) studies on quinidine sulfate dihydrate are not extensively detailed in readily available literature, analysis of the closely related diastereomer, quinine sulfate, provides valuable comparative insights. SEM studies on commercial quinine sulfate have revealed acicular (needle-like) crystals. researchgate.net Furthermore, recrystallization of quinine sulfate from different solvents resulted in morphologically distinct forms, including prismatic shapes. researchgate.net This suggests that the crystal habit of quinidine sulfate dihydrate can also be influenced by the crystallization conditions.

Table 1: Crystal Habit of Quinidine Sulfate Dihydrate and Related Compound

| Compound | Reported Crystal Habit |

| Quinidine sulfate dihydrate | Fine, needle-like, white crystals chemicalbook.comchemicalbook.com |

| Quinine sulfate (commercial) | Acicular crystals researchgate.net |

| Quinine sulfate (recrystallized) | Prismatic shape researchgate.net |

Dielectric Spectroscopy for Investigating Molecular Mobility in Amorphous Systems

The amorphous state of pharmaceuticals is of significant interest due to potential advantages in solubility and bioavailability. However, amorphous materials are thermodynamically unstable and tend to revert to their crystalline form. Understanding the molecular mobility within the amorphous solid is key to predicting and improving its physical stability. nih.govnih.gov Broadband Dielectric Spectroscopy (BDS) is a powerful technique for studying the molecular dynamics of amorphous pharmaceuticals. unipi.itscispace.com

A detailed investigation into the molecular relaxations of amorphous quinidine using BDS has provided significant data on its behavior in the supercooled liquid and glassy states. chemicalbook.com This study identified key parameters that describe the complex molecular dynamics of amorphous quinidine.

Above the glass transition temperature (Tg), a primary (α) relaxation process is observed, which is associated with the cooperative motions of molecules. The temperature dependence of the α-relaxation time (τα) provides insights into the fragility of the glass-former. Amorphous quinidine was characterized as a glass former of medium fragility with a fragility index (m) of 86. chemicalbook.com

Below the Tg, in the glassy state, a well-defined secondary (γ) relaxation was reported. chemicalbook.com This sub-Tg relaxation is typically associated with localized, intramolecular motions. Through theoretical calculations, the γ-process in amorphous quinidine was attributed to the intramolecular rotation of the CH(OH)C9H14N end group. chemicalbook.com The apparent activation energy for this γ-relaxation was determined to be 53.8 kJ/mol. chemicalbook.com

The study also determined the glass transition temperature (Tg) of amorphous quinidine to be 60 °C (333.15 K). chemicalbook.com The difference between Tg and the onset temperature for crystallization (Tc) was found to be 30 K, suggesting a reasonable degree of stability against recrystallization under ambient storage conditions. chemicalbook.com

Table 2: Dielectric Spectroscopy Data for Amorphous Quinidine

| Parameter | Value | Description | Reference |

| Glass Transition Temperature (Tg) | 60 °C (333.15 K) | The temperature at which the amorphous solid transitions from a hard, glassy state to a more rubbery, viscous state. | chemicalbook.com |

| Fragility Index (m) | 86 | A measure of how rapidly the dynamics of a material slow down as it is cooled toward the glass transition. | chemicalbook.com |

| Apparent Activation Energy of γ-relaxation (Ea-γ) | 53.8 kJ/mol | The energy barrier for the localized intramolecular motion observed below Tg. | chemicalbook.com |

| Kohlrausch-Williams-Watts (KWW) β parameter | 0.5 | Describes the non-exponential nature of the α-relaxation. | chemicalbook.com |

Synthetic Chemistry and Derivatization of the Quinidine Core

Total Synthesis Approaches to Quinidine (B1679956) and Related Cinchona Alkaloids

The total synthesis of quinidine and its diastereomer, quinine (B1679958), represents a significant benchmark in organic synthesis, challenging chemists to control multiple stereocenters within a complex bicyclic framework. Early efforts laid the groundwork for modern, more efficient, and stereoselective methodologies.

Development of Enantioselective Synthesis Methodologies

A primary challenge in the synthesis of quinidine is the precise control of its four chiral centers. Modern approaches have increasingly relied on asymmetric catalysis to establish these stereocenters with high fidelity.

One notable strategy involves the use of organocatalysis. For instance, a diphenylprolinol silyl (B83357) ether-mediated Michael reaction has been employed to construct the piperidine (B6355638) skeleton, a key structural motif within the quinuclidine (B89598) core. researchgate.net This reaction, followed by an aza-Henry reaction and hemiacetalization in a one-pot sequence, demonstrates the power of organocatalysis in building complex chiral molecules. researchgate.net Another approach utilized an Ir-catalyzed asymmetric hydrogenation of a tetrasubstituted α-acylpyrazole-β-alkyl cycloalkene to form the piperidine ring, showcasing the utility of transition metal catalysis in achieving high enantioselectivity. researchgate.netresearchgate.net

Catalytic asymmetric cascade transformations have also emerged as a powerful tool. These one-pot sequences can establish the crucial C4 stereocenter with enantiomeric excesses of up to 99%. researchgate.net By designing routes to access all possible stereoisomers of an early-stage intermediate, chemists can then selectively synthesize different enantiomers or epimers of quinidine and its analogs. researchgate.net

A "local desymmetrization" strategy has also been successfully applied. This approach starts with a racemic intermediate and utilizes a diastereotopic group discrimination to set the key stereocenters, ultimately leading to the synthesis of both quinine and quinidine from a common precursor. researchgate.netyoutube.com Furthermore, the first catalytic, enantioselective syntheses of quinine and quinidine were achieved using a strategy that relied on the creation of the quinuclidine core through a N1-C8 bond disconnection. udel.eduacs.org This method introduced the relative and absolute stereochemistry at the C8 and C9 positions via a catalyst-controlled stereoselective oxidation. udel.eduacs.org

| Methodology | Key Reaction | Catalyst/Reagent | Outcome |

| Organocatalysis | Michael reaction, aza-Henry reaction, hemiacetalization | Diphenylprolinol silyl ether | Construction of the piperidine skeleton with high enantio- and diastereoselectivity. researchgate.net |

| Transition Metal Catalysis | Asymmetric hydrogenation | Iridium catalyst | Enantioselective formation of the piperidine ring. researchgate.netresearchgate.net |

| Cascade Transformations | One-pot multi-reaction sequence | Organocatalyst | High enantioselectivity (up to 99% ee) at the C4 stereocenter. researchgate.net |

| Local Desymmetrization | Diastereotopic group discrimination | - | Divergent synthesis of quinine and quinidine from a common racemic intermediate. researchgate.netyoutube.com |

| Catalyst-Controlled Oxidation | Stereoselective oxidation | - | Introduction of C8 and C9 stereochemistry. udel.eduacs.org |

Strategies for Chemo-selective Reductions and Functional Group Transformations in Complex Alkaloid Synthesis